molecular formula C12H7Cl2F3N2O2 B2818236 1-(2,3-Dichlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid CAS No. 1946817-30-6

1-(2,3-Dichlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B2818236
CAS No.: 1946817-30-6
M. Wt: 339.1
InChI Key: DAXKPCCPHVPFTQ-UHFFFAOYSA-N
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Description

1-(2,3-Dichlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a complex organic compound characterized by its dichlorobenzyl and trifluoromethyl groups attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dichlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid typically involves multiple steps, starting with the preparation of the dichlorobenzyl and trifluoromethyl precursors. These precursors are then reacted under controlled conditions to form the pyrazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted pyrazoles or benzyl derivatives.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity may be explored for potential therapeutic uses.

  • Medicine: It could be investigated for its pharmacological properties and potential as a drug candidate.

  • Industry: It may find use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 1-(2,3-Dichlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism would depend on the context of its application, such as its role in biological systems or chemical reactions.

Comparison with Similar Compounds

  • 1-(2,4-Dichlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

  • 1-(2,3-Dichlorobenzyl)-3-(chloromethyl)-1H-pyrazole-5-carboxylic acid

Uniqueness: 1-(2,3-Dichlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is unique due to its specific arrangement of chlorine and fluorine atoms, which can influence its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-[(2,3-dichlorophenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2F3N2O2/c13-7-3-1-2-6(10(7)14)5-19-8(11(20)21)4-9(18-19)12(15,16)17/h1-4H,5H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAXKPCCPHVPFTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)CN2C(=CC(=N2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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